Ghrp-6

Vue d'ensemble

Description

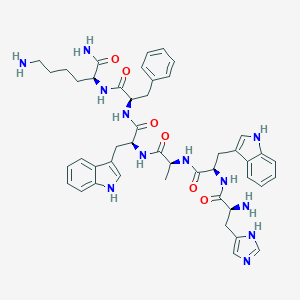

Le peptide de libération de l'hormone de croissance 6 (GHRP-6) est un hexapeptide synthétique qui stimule la sécrétion de l'hormone de croissance par les somatotrophes hypophysaires, des cellules de l'hypophyse antérieure qui libèrent l'hormone de croissance hypophysaire . Il fait partie de la famille des facteurs de croissance et a un impact important sur la libération de l'hormone de croissance produite naturellement dans le corps . Le this compound est largement utilisé dans la communauté du culturisme pour son efficacité à libérer les hormones de croissance essentielles au développement et à la récupération musculaire .

Applications De Recherche Scientifique

GHRP-6 has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

GHRP-6, also known as Growth Hormone Releasing Peptide-6, primarily targets the ghrelin receptor , also known as the growth hormone secretagogue receptor . This receptor is located in the pituitary gland and hypothalamus in the brain .

Mode of Action

This compound works by stimulating the release of growth hormone (GH) from the pituitary gland in the brain . It achieves this by acting on the ghrelin receptor . When this compound binds to this receptor, it triggers a signaling cascade that leads to the secretion of growth hormone in a pulsatile manner . This pulsatile release of GH is more akin to the natural pattern of GH secretion in the body .

Biochemical Pathways

This compound initiates a ghrelin mimetic response, which stimulates the ghrelin receptors of the body . The ghrelin receptors enable the brain to send a signal to the pituitary gland to secrete the growth hormone . The secreted growth hormone then assists the liver to release IGF-1 .

Pharmacokinetics

It is known that this compound is a synthetic hexapeptide that stimulates the secretion of growth hormone by pituitary somatotrophs . These are cells in the anterior pituitary that release pituitary growth hormone . This compound is utilized by fitness professionals for pronounced muscle gains, decreased body fat, and reducing recovery time .

Result of Action

The administration of this compound can potentially lead to increased muscle mass, improved strength, and reduced body fat in individuals who use it . These effects include promoting muscle growth, increasing bone density, and stimulating the breakdown of fat .

Action Environment

It has been discovered that when this compound and insulin are administered simultaneously, GH response to this compound is increased . The consumption of carbohydrates and/or dietary fats, around the administration window of gh secretagogues significantly blunts the gh release .

Analyse Biochimique

Biochemical Properties

GHRP-6 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to the GHSR, which is a G-protein-coupled receptor located in the hypothalamus and pituitary gland. This binding leads to the activation of intracellular signaling pathways that result in the release of growth hormone. Additionally, this compound inhibits the release of somatostatin, a hormone that suppresses GH secretion . The interactions between this compound and these biomolecules are essential for its function as a growth hormone secretagogue.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by promoting muscle growth, increasing bone density, and stimulating the breakdown of fat . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it activates the ghrelin receptor, leading to an increase in intracellular calcium levels and appetite, which subsequently triggers the release of growth hormone . These cellular effects highlight the potential of this compound in enhancing physical performance and overall body composition.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ghrelin receptor (GHSR), which mimics the action of ghrelin, a natural peptide hormone that stimulates hunger and regulates growth hormone secretion . Upon binding to GHSR, this compound activates G-proteins, leading to an increase in intracellular calcium levels and the release of growth hormone. Additionally, this compound inhibits the release of somatostatin, further enhancing GH secretion . This dual mechanism of action underscores the potency of this compound as a growth hormone secretagogue.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can sustain its activity for several hours, with peak GH levels occurring within 30 minutes of administration and gradually declining towards baseline levels after 120 minutes . The stability and degradation of this compound are critical factors in determining its long-term effects on cellular function. Research has indicated that this compound maintains its efficacy in promoting GH release over extended periods, making it a valuable tool for studying growth hormone dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low to moderate doses of this compound have been shown to effectively stimulate GH release without significant adverse effects . Higher doses may lead to increased cortisol levels, joint pain, and lower blood sugar levels . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of this compound while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those regulating growth hormone secretion and energy metabolism. It interacts with enzymes and cofactors that modulate the release of GH and other metabolic regulators . By influencing these pathways, this compound can alter metabolic flux and metabolite levels, contributing to its overall physiological effects. Understanding these metabolic interactions is crucial for developing targeted therapies using this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once administered, this compound is rapidly absorbed and distributed to target tissues, where it binds to GHSR and exerts its effects . The localization and accumulation of this compound in specific tissues are essential for its function as a growth hormone secretagogue. Studies have shown that this compound can effectively reach and activate its target receptors, ensuring its efficacy in promoting GH release.

Subcellular Localization

This compound is primarily localized in the cell membrane, where it interacts with GHSR to stimulate growth hormone secretion . The subcellular localization of this compound is critical for its activity, as it ensures that the peptide can effectively bind to its receptor and initiate the signaling cascade required for GH release. Additionally, post-translational modifications and targeting signals may influence the localization and function of this compound within specific cellular compartments.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le GHRP-6 est synthétisé par synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. La séquence du this compound, qui contient six acides aminés (L-histidine, D-tryptophane, L-alanine, L-tryptophane, D-phénylalanine et L-lysine), est assemblée étape par étape sur un support solide . Les conditions de réaction impliquent généralement l'utilisation de groupes protecteurs pour prévenir les réactions secondaires indésirables et de réactifs de couplage pour faciliter la formation de liaisons peptidiques .

Méthodes de production industrielle

Dans les milieux industriels, la production du this compound implique une SPPS à grande échelle, suivie de procédés de purification tels que la chromatographie liquide haute performance (HPLC) pour garantir la pureté du produit final . Le peptide est ensuite lyophilisé pour l'obtenir sous forme stable en poudre, adaptée au stockage et au transport .

Analyse Des Réactions Chimiques

Types de réactions

Le GHRP-6 subit diverses réactions chimiques, notamment :

Réduction : Les réactions de réduction peuvent briser les ponts disulfures, ramenant le peptide à sa forme réduite.

Substitution : Des réactions de substitution peuvent se produire à des résidus d'acides aminés spécifiques, modifiant les propriétés du peptide.

Réactifs et conditions courants

Agents oxydants : Le peroxyde d'hydrogène et d'autres peroxydes sont couramment utilisés comme agents oxydants.

Agents réducteurs : Le dithiothréitol (DTT) et le β-mercaptoéthanol sont des agents réducteurs typiques.

Réactifs de substitution : Divers réactifs chimiques peuvent être utilisés pour substituer des acides aminés spécifiques dans la séquence peptidique.

Principaux produits formés

Les principaux produits formés par ces réactions comprennent les formes oxydées et réduites du this compound, ainsi que des peptides substitués avec des séquences d'acides aminés modifiées .

Applications de la recherche scientifique

Le this compound présente un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme peptide modèle dans des études sur la synthèse et la modification des peptides.

Industrie : Utilisé dans le développement de médicaments et de suppléments à base de peptides.

Mécanisme d'action

Le this compound agit en se liant aux récepteurs des sécrétagogues de l'hormone de croissance dans l'hypothalamus et l'hypophyse, ce qui entraîne la libération de l'hormone de croissance . Il mime l'action de la ghréline, une hormone peptidique naturelle qui stimule la faim et régule la sécrétion de l'hormone de croissance . En activant le récepteur de la ghréline, le this compound incite l'hypophyse à libérer des bouffées d'hormone de croissance dans la circulation sanguine . Cette libération pulsatile de l'hormone de croissance favorise la croissance musculaire, augmente la densité osseuse et stimule la dégradation des graisses .

Comparaison Avec Des Composés Similaires

Le GHRP-6 est souvent comparé à d'autres sécrétagogues de l'hormone de croissance tels que le MK 677 et l'Ipamorelin . Bien que les trois composés stimulent la libération de l'hormone de croissance, ils diffèrent par leurs mécanismes d'action et leurs effets :

Le this compound est unique en sa capacité à stimuler la faim et à favoriser la croissance musculaire, ce qui le rend particulièrement populaire dans la communauté du culturisme .

Propriétés

IUPAC Name |

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H56N12O6/c1-27(54-44(62)39(20-29-23-51-35-15-7-5-13-32(29)35)57-43(61)34(48)22-31-25-50-26-53-31)42(60)56-40(21-30-24-52-36-16-8-6-14-33(30)36)46(64)58-38(19-28-11-3-2-4-12-28)45(63)55-37(41(49)59)17-9-10-18-47/h2-8,11-16,23-27,34,37-40,51-52H,9-10,17-22,47-48H2,1H3,(H2,49,59)(H,50,53)(H,54,62)(H,55,63)(H,56,60)(H,57,61)(H,58,64)/t27-,34-,37-,38+,39+,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHKXNSOCOQYQX-FUAFALNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H56N12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30904007 | |

| Record name | Growth hormone releasing hexapeptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

873.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87616-84-0 | |

| Record name | Growth hormone releasing hexapeptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087616840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Growth hormone releasing hexapeptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXAPEPTIDE-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H7N4I6X6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-(1-NAPHTHYL)-4-OXO-4-{2-[(E,2E)-3-PHENYL-2-PROPENYLIDENE]HYDRAZINO}BUTANAMIDE](/img/structure/B515506.png)

![2-bromo-N'-[1-(5-ethyl-2-thienyl)ethylidene]benzohydrazide](/img/structure/B515508.png)

![2-[(E)-1-(5-BROMO-2-ISOPROPOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B515510.png)

![6-(2-Furyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B515523.png)

![1-[(4-Ethoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B515532.png)

amine](/img/structure/B515534.png)

![1-[(2,5-diethoxyphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B515539.png)

![2-{2-[1-(aminocarbothioyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B515540.png)

![3-{[(4-Bromo-3-propoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B515552.png)

![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B515553.png)

![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-phenyl-4-quinolinecarboxylate](/img/structure/B515566.png)